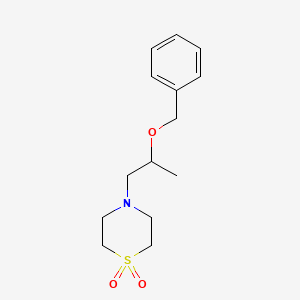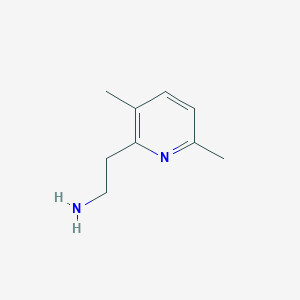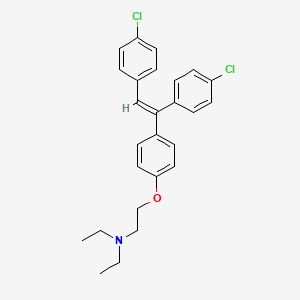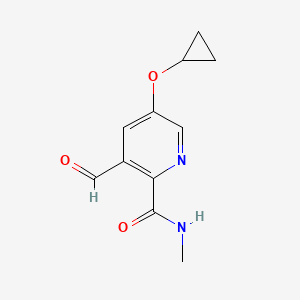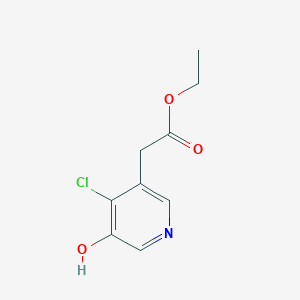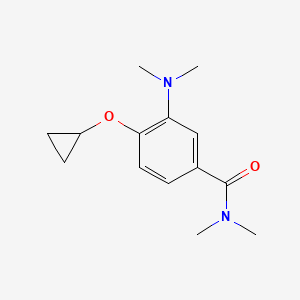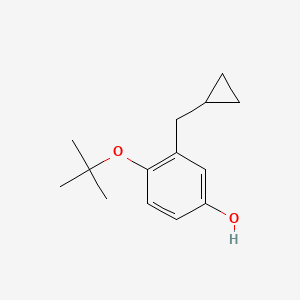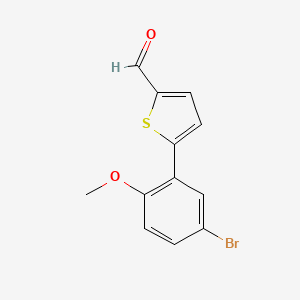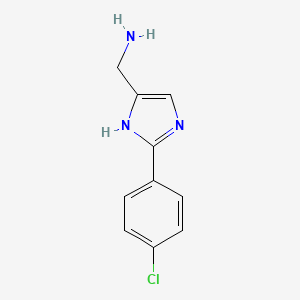
(2-(4-Chlorophenyl)-1H-imidazol-5-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Chlorophenyl)-1H-imidazol-5-YL)methanamine is an organic compound that belongs to the class of imidazole derivatives It features a 4-chlorophenyl group attached to the imidazole ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Chlorophenyl)-1H-imidazol-5-YL)methanamine typically involves the reaction of 4-chlorophenylamine with imidazole derivatives under specific conditions. One common method includes the use of ethanol as a solvent and refluxing the mixture at elevated temperatures for several hours . The reaction may also involve the use of catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the compound in high purity. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(4-Chlorophenyl)-1H-imidazol-5-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxide derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(4-Chlorophenyl)-1H-imidazol-5-YL)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. It can interact with specific enzymes and proteins, making it valuable in the development of biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-(4-Chlorophenyl)-1H-imidazol-5-YL)methanamine involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound can also interact with cellular pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorophenyl)methanamine: A simpler analogue with similar functional groups but lacking the imidazole ring.
(2-chlorophenyl)(4-fluorophenyl)methanamine: A compound with a similar structure but different substituents on the phenyl ring.
Uniqueness
(2-(4-Chlorophenyl)-1H-imidazol-5-YL)methanamine is unique due to the presence of both the imidazole ring and the 4-chlorophenyl group. This combination imparts specific chemical and biological properties that are not observed in simpler analogues. The imidazole ring enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H10ClN3 |
|---|---|
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
[2-(4-chlorophenyl)-1H-imidazol-5-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)10-13-6-9(5-12)14-10/h1-4,6H,5,12H2,(H,13,14) |
Clé InChI |
AEXQSTHAHJPJEX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC=C(N2)CN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


